molecular formula C18H17Cl2N3O4S2 B2689472 1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956252-41-8

1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B2689472
CAS RN: 956252-41-8
M. Wt: 474.37
InChI Key: KUFXYNIBWPLBJI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It would have sulfonyl and phenyl groups attached to it, as well as methyl groups.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cyclooxygenase-2 Inhibitors : A study presented the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib, which is under clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Synthesis and Bioactivity Studies

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives synthesized from various chemical reactions showed inhibitory activities against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with some compounds displaying interesting cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Agents : Research on novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties revealed antimicrobial activities surpassing those of reference drugs against bacteria and fungi, highlighting the significance of sulfone groups in enhancing efficacy (Alsaedi et al., 2019).

Carbonic Anhydrase Inhibitors for Treatment of Diseases

  • Carbonic Anhydrase I and II Inhibitors : A study focusing on chalcone derivatives with pyrazole and sulfonamide pharmacophores discovered new carbonic anhydrase inhibitors. These compounds are considered for further studies to treat diseases like retinal and cerebral edema, epilepsy, and glaucoma (Tuğrak et al., 2021).

Synthesis, Anticancer and Radiosensitizing Evaluation

  • Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential to enhance the cell-killing effect of γ-radiation, identifying compounds with higher activity than doxorubicin (Ghorab et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is necessary for them to survive and multiply .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its structure, it could be of interest in the field of medicinal chemistry, particularly in the development of new antimicrobial agents .

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S2/c1-12-18(29(26,27)22(3)14-7-5-4-6-8-14)13(2)23(21-12)28(24,25)15-9-10-16(19)17(20)11-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFXYNIBWPLBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

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